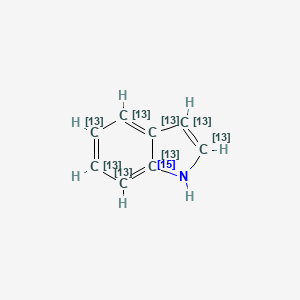
Biotin-YVAD-CMK
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biotin-YVAD-CMK is a biologically active peptide that is widely used in scientific research. The compound is composed of biotin, a vitamin that is essential for various metabolic processes, and a tetrapeptide sequence (tyrosine-valine-alanine-aspartic acid) linked to a chloromethyl ketone group. This compound is known for its ability to inhibit caspase-1, an enzyme involved in the inflammatory response and cell death pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Biotin-YVAD-CMK involves the solid-phase peptide synthesis method. The process begins with the attachment of the first amino acid (tyrosine) to a solid resin. Subsequent amino acids (valine, alanine, and aspartic acid) are added sequentially using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the biotin moiety is attached to the N-terminus of the peptide. Finally, the chloromethyl ketone group is introduced to the C-terminus of the peptide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Análisis De Reacciones Químicas
Types of Reactions: Biotin-YVAD-CMK primarily undergoes substitution reactions due to the presence of the chloromethyl ketone group. This group is highly reactive and can form covalent bonds with nucleophiles such as thiol groups in cysteine residues of proteins .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include thiol-containing compounds such as cysteine or glutathione. The reactions are typically carried out in aqueous buffers at physiological pH (7.4) and temperature (37°C).
Oxidation and Reduction Reactions: While not common for this compound, any oxidation or reduction reactions would involve standard reagents such as hydrogen peroxide for oxidation and dithiothreitol (DTT) for reduction.
Major Products: The major products formed from the substitution reactions of this compound are covalently modified proteins where the chloromethyl ketone group has reacted with cysteine residues .
Aplicaciones Científicas De Investigación
Biotin-YVAD-CMK has a wide range of applications in scientific research:
Chemistry: Used as a tool to study enzyme kinetics and inhibition, particularly for caspase-1.
Biology: Employed in cell biology to investigate apoptosis and inflammatory pathways.
Medicine: Explored as a potential therapeutic agent for conditions involving excessive inflammation, such as neurodegenerative diseases and cardiovascular diseases.
Industry: Utilized in the development of diagnostic assays and therapeutic interventions targeting caspase-1 .
Mecanismo De Acción
Biotin-YVAD-CMK exerts its effects by irreversibly inhibiting caspase-1. The chloromethyl ketone group reacts with the active site cysteine residue of caspase-1, forming a covalent bond and rendering the enzyme inactive. This inhibition prevents the cleavage of pro-inflammatory cytokines such as interleukin-1 beta and interleukin-18, thereby reducing inflammation and cell death .
Comparación Con Compuestos Similares
Ac-YVAD-CMK: Another caspase-1 inhibitor with a similar peptide sequence but without the biotin moiety.
Z-VAD-FMK: A pan-caspase inhibitor that targets multiple caspases, not just caspase-1.
Uniqueness: Biotin-YVAD-CMK is unique due to the presence of the biotin moiety, which allows for easy detection and purification using streptavidin-based methods. This feature makes it particularly useful in biochemical assays and research applications where tracking and isolating the compound is essential .
Propiedades
Fórmula molecular |
C32H45ClN6O9S |
|---|---|
Peso molecular |
725.3 g/mol |
Nombre IUPAC |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-chloro-4-oxopentanoic acid |
InChI |
InChI=1S/C32H45ClN6O9S/c1-16(2)27(31(47)34-17(3)29(45)36-20(13-26(43)44)23(41)14-33)38-30(46)21(12-18-8-10-19(40)11-9-18)35-25(42)7-5-4-6-24-28-22(15-49-24)37-32(48)39-28/h8-11,16-17,20-22,24,27-28,40H,4-7,12-15H2,1-3H3,(H,34,47)(H,35,42)(H,36,45)(H,38,46)(H,43,44)(H2,37,39,48)/t17-,20-,21-,22-,24-,27-,28-/m0/s1 |
Clave InChI |
LXBABZXEMUEYRV-QUBDBNATSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |
SMILES canónico |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,4S,5S,8R,9R,12S,13S,16S,19S)-8-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol](/img/structure/B12389446.png)
![(3R,4E,7E,10R,11S,12R,13S,16R,17R,24aS)-11,17-dihydroxy-10,12,16-trimethyl-3-[(2R)-1-phenylbutan-2-yl]-6,9,10,11,12,13,14,15,16,17,22,23,24,24a-tetradecahydro-3H-13,17-epoxypyrido[2,1-c][1,4]oxazacyclohenicosine-1,18,19(21H)-trione](/img/structure/B12389466.png)



![(7S)-N-(3-bromo-2-fluorophenyl)-7-[(4-methylpiperazin-1-yl)methyl]-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine](/img/structure/B12389506.png)







